1-Bromo-4-(isopropylsulfinyl)benzene

Description

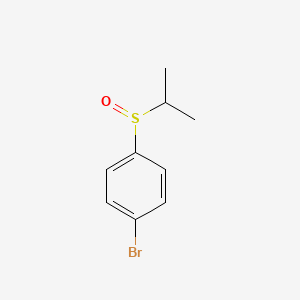

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-propan-2-ylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOPNGNHCUFBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-4-(isopropylsulfinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-4-(isopropylsulfinyl)benzene, a valuable intermediate in organic synthesis. The document details a reliable two-step synthetic pathway, starting from readily available precursors, and outlines the expected analytical characterization of the final compound and its intermediate. This guide is intended to equip researchers in medicinal chemistry, materials science, and drug development with the necessary information for the successful preparation and identification of this target molecule.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and spectral data for the synthetic intermediate and the final product is presented below.

Table 1: Physicochemical Properties

| Property | 1-Bromo-4-(isopropylsulfanyl)benzene (Precursor) | This compound (Final Product) |

| CAS Number | 70398-89-9 | 363136-59-8, 1129287-54-2[1] |

| Molecular Formula | C₉H₁₁BrS | C₉H₁₁BrOS |

| Molecular Weight | 231.15 g/mol | 247.15 g/mol |

| Appearance | Likely a liquid or low-melting solid | Solid |

Table 2: Spectroscopic Characterization Data

| Technique | 1-Bromo-4-(isopropylsulfanyl)benzene (Precursor) | This compound (Final Product) |

| ¹H NMR | ¹H NMR data is available.[2] | ¹H NMR data is available.[1] |

| ¹³C NMR | Data not readily available. Predicted shifts based on analogous structures. | Data not readily available. Predicted shifts based on analogous structures. |

| IR Spectroscopy | Data not readily available. Expected peaks: C-H (aromatic, alkyl), C=C (aromatic), C-S, C-Br. | Data not readily available. Expected peaks: S=O (strong), C-H (aromatic, alkyl), C=C (aromatic), C-S, C-Br. |

| Mass Spectrometry | Data not readily available. Expected M+ and M+2 peaks due to bromine isotope. | Data not readily available. Expected M+ and M+2 peaks due to bromine isotope. |

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the S-alkylation of 4-bromothiophenol with an isopropyl halide to yield the precursor sulfide, 1-Bromo-4-(isopropylsulfanyl)benzene. The subsequent step is the selective oxidation of the sulfide to the desired sulfoxide.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-4-(isopropylsulfanyl)benzene

This procedure is adapted from general methods for the synthesis of aryl thioethers.[3]

Materials:

-

4-Bromothiophenol

-

2-Bromopropane (or 2-Iodopropane)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF) or Ethanol

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromothiophenol (1 equivalent) in anhydrous DMF or ethanol.

-

Add a base such as potassium carbonate (1.5 equivalents) or sodium hydroxide (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the thiolate anion.

-

Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure 1-Bromo-4-(isopropylsulfanyl)benzene.

Step 2: Synthesis of this compound

This protocol utilizes a green and selective oxidation method using hydrogen peroxide.[4][5]

Materials:

-

1-Bromo-4-(isopropylsulfanyl)benzene

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 4 M)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-Bromo-4-(isopropylsulfanyl)benzene (1 equivalent) in glacial acetic acid.

-

Slowly add hydrogen peroxide (30% solution, 1.1 - 1.5 equivalents) to the solution while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting sulfide is consumed. Over-oxidation to the sulfone should be monitored.

-

Once the reaction is complete, carefully neutralize the resulting solution with an aqueous NaOH solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. This compound(1129287-54-2) 1H NMR spectrum [chemicalbook.com]

- 2. 1-BroMo-4-isopropylsulfanyl-benzene(70398-89-9) 1H NMR spectrum [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-(isopropylsulfinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Bromo-4-(isopropylsulfinyl)benzene, a key intermediate in various synthetic applications. Due to the limited availability of experimental data for this specific compound, this guide also includes data from structurally similar molecules to provide a comparative context for its potential properties and reactivity.

Core Compound Properties

This compound, with the CAS number 363136-59-8, is an organobromine and organosulfur compound.[1] Its chemical structure consists of a benzene ring substituted with a bromine atom and an isopropylsulfinyl group in the para position.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H11BrOS | [1] |

| Molecular Weight | 247.15 g/mol | Calculated |

| Appearance | N/A | [1] |

| Purity | >95% | [1] |

| Storage | Sealed refrigeration | [1] |

Table 2: Physicochemical Properties of Structurally Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Bromo-4-(isopropylbenzene) | C9H11Br | 199.09 | -23 | 219 |

| 1-Bromo-4-propylbenzene | C9H11Br | 199.09 | N/A | 225 |

| 1-Bromo-4-(methylsulfonyl)benzene | C7H7BrO2S | 235.09 | 103-107 | 275-280 |

| 1-Bromo-4-(tert-butylsulfanyl)benzene | C10H13BrS | 245.18 | N/A | 75 @ 0.5 Torr |

Experimental Protocols

The synthesis of this compound can be achieved through the oxidation of the corresponding sulfide, 1-bromo-4-(isopropylthio)benzene. A general protocol for such a sulfoxidation reaction is provided below.

Protocol: Synthesis of this compound via Sulfoxidation

This protocol is adapted from a general procedure for the enantioselective sulfoxidation of aryl methyl sulfides.[2]

Materials:

-

1-bromo-4-(isopropylthio)benzene

-

(S)-(-)-2-(N-3,5-diiodosalicyliden)amino-3,3-dimethyl-1-butanol (ligand)

-

Vanadyl acetylacetonate [VO(acac)2] (catalyst)[2]

-

Chloroform (CHCl3), HPLC Grade[2]

-

Hydrogen peroxide (H2O2), 30% aqueous solution

-

Dichloromethane (CH2Cl2)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate and petroleum ether (for elution)

Procedure:

-

Catalyst Preparation: In a flame-dried, three-necked round-bottomed flask under a positive nitrogen atmosphere, dissolve the ligand (1.5 mol%) in chloroform.[2]

-

Reaction Setup: Equip the flask with a rubber septum, a pressure-equalizing addition funnel, a thermometer, and a magnetic stir bar.[2]

-

Initiation: To the stirred solution of the ligand, add 1-bromo-4-(isopropylthio)benzene (1 equivalent).

-

Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 equivalents) dropwise via the addition funnel, maintaining the reaction temperature at 20°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over magnesium sulfate.[2]

-

Purification: Filter the solution and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether to yield the desired (S)-(-)-1-Bromo-4-(isopropylsulfinyl)benzene.[2]

Mandatory Visualizations

Synthesis of 1-Bromo-4-(isopropylthio)benzene (Precursor)

The precursor sulfide can be synthesized via a nucleophilic aromatic substitution reaction between 4-bromothiophenol and 2-bromopropane.

Caption: Workflow for the synthesis of the precursor, 1-Bromo-4-(isopropylthio)benzene.

Oxidation to this compound

The synthesized sulfide is then oxidized to the target sulfoxide.

Caption: Experimental workflow for the synthesis of this compound.

References

1-Bromo-4-(isopropylsulfinyl)benzene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(isopropylsulfinyl)benzene, a specialty chemical intermediate. It details the compound's identification, including its CAS numbers and molecular structure. Due to the limited availability of published experimental data for this specific molecule, this guide also presents a proposed synthetic pathway, including generalized experimental protocols for the synthesis of the precursor sulfide and its subsequent oxidation to the target sulfoxide. This information is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar compounds.

Compound Identification and Properties

This compound is a halogenated aromatic sulfoxide. The presence of a bromine atom on the phenyl ring and a chiral sulfoxide group makes it a potential building block in organic synthesis, particularly for the introduction of these functionalities into more complex molecules.

It is crucial to note that two CAS numbers are associated with this compound, which likely differentiate its stereoisomers.

Table 1: Compound Identification and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1129287-54-2 (Unspecified stereoisomer) | N/A |

| 363136-59-8 ((R)-enantiomer) | N/A | |

| Molecular Formula | C₉H₁₁BrOS | [1] |

| Molecular Weight | 247.15 g/mol | [2] |

| Appearance | Not specified in available literature | N/A |

| Purity | >95% (as offered by some suppliers) | [1][2] |

| Storage | Sealed refrigeration is recommended | [1] |

Molecular Structure

The molecular structure of this compound features a benzene ring substituted with a bromine atom and an isopropylsulfinyl group at the para position.

Caption: Molecular structure of this compound.

Synthesis and Experimental Protocols

-

Synthesis of the precursor sulfide: 1-Bromo-4-(isopropylsulfanyl)benzene.

-

Oxidation of the sulfide to the desired sulfoxide.

The following sections outline generalized protocols for this proposed synthetic route based on established chemical principles for similar molecules.

Proposed Synthesis of 1-Bromo-4-(isopropylsulfanyl)benzene (Precursor)

A common method for the synthesis of aryl alkyl sulfides is the nucleophilic substitution of an aryl halide with a thiolate. In this case, 4-bromothiophenol would be reacted with an isopropyl halide.

Reaction Scheme:

4-Br-C₆H₄-SH + (CH₃)₂CH-X + Base → 4-Br-C₆H₄-S-CH(CH₃)₂ + Base·HX

Generalized Experimental Protocol:

-

Materials: 4-bromothiophenol, 2-bromopropane (or 2-iodopropane), a suitable base (e.g., sodium hydroxide, potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromothiophenol in the chosen solvent.

-

Add the base portion-wise to the solution at room temperature and stir to form the thiolate anion.

-

Slowly add a stoichiometric equivalent of the isopropyl halide to the reaction mixture.

-

The reaction may be heated to facilitate completion (e.g., 50-80 °C), and its progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The product is extracted into an organic solvent (e.g., ethyl acetate, diethyl ether).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

-

Proposed Synthesis of this compound

The selective oxidation of sulfides to sulfoxides is a well-established transformation in organic chemistry. A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice.[3][4] Over-oxidation to the corresponding sulfone is a potential side reaction that must be controlled by careful management of reaction conditions.

Reaction Scheme:

4-Br-C₆H₄-S-CH(CH₃)₂ + [O] → 4-Br-C₆H₄-S(O)-CH(CH₃)₂

Generalized Experimental Protocol:

-

Materials: 1-Bromo-4-(isopropylsulfanyl)benzene, an oxidizing agent (e.g., 30% hydrogen peroxide), and a suitable solvent (e.g., acetic acid, methanol).[3][5]

-

Procedure:

-

Dissolve the starting sulfide in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess (e.g., 1.1 equivalents) of the oxidizing agent dropwise, maintaining a low temperature.

-

Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed, as monitored by TLC.

-

Upon completion, the reaction is quenched, often with a reducing agent like sodium sulfite solution, to destroy any excess oxidant.

-

The product is then extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated as previously described.

-

Purification of the final sulfoxide can be achieved by column chromatography or recrystallization.

-

Experimental and Synthetic Workflows

The logical workflow for the laboratory synthesis of this compound, based on the generalized protocols, is depicted below.

Caption: Proposed workflow for the synthesis of this compound.

Signaling Pathways and Biological Applications

There is currently no information in the public domain, including peer-reviewed journals and patent literature, to suggest that this compound is involved in any specific signaling pathways or has been utilized in drug development programs. Its utility is likely as a synthetic intermediate for creating more complex molecules that may have biological activity.

Conclusion

This compound is a specialty chemical with identified CAS numbers and a defined molecular structure. However, there is a significant lack of detailed, publicly available technical data, including experimental protocols for its synthesis and comprehensive physicochemical properties. This guide has provided a proposed synthetic route, based on established chemical principles, to aid researchers in the potential laboratory preparation of this compound. Further research is required to fully characterize this molecule and explore its potential applications in various fields of chemical science.

References

- 1. This compound, CasNo.363136-59-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. accelachem.com [accelachem.com]

- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Genesis of a Stereocenter: A Technical Guide to the Discovery and History of Aryl Sulfoxide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of the aryl sulfoxide from a chemical curiosity to a cornerstone of asymmetric synthesis and a privileged scaffold in medicinal chemistry is a testament to over a century of chemical innovation. The recognition that the sulfur atom in a sulfoxide constitutes a stereogenic center, first proposed in the early 20th century, opened a new frontier in stereocontrolled synthesis. This technical guide provides an in-depth exploration of the discovery and historical evolution of aryl sulfoxide synthesis, with a focus on the seminal methods that have defined the field. We will delve into the foundational stoichiometric approaches and the subsequent development of elegant catalytic systems, providing detailed experimental protocols for key transformations and a comparative analysis of their efficiencies.

Historical Perspectives: From Racemates to Enantiopure Compounds

The first synthesis of an aryl sulfoxide dates back to 1865, but it was not until 1926 that the first optically active sulfoxide was reported, confirming the non-planar geometry and chiral nature of the sulfinyl group.[1] This discovery laid the groundwork for the development of methods to control the stereochemistry at the sulfur center. Early approaches relied on the resolution of racemic mixtures, a process that, while effective, is inherently inefficient as it discards at least half of the material. The quest for more efficient and direct methods to access enantiomerically pure sulfoxides spurred the development of two major strategies: the use of chiral sulfinates and the asymmetric oxidation of prochiral sulfides.

Key Synthetic Methodologies

The synthesis of chiral aryl sulfoxides has evolved from stoichiometric methods relying on chiral auxiliaries to highly efficient catalytic asymmetric oxidations. This section details the seminal contributions that have shaped the field.

The Andersen Synthesis (1962)

The Andersen synthesis was a landmark achievement in the preparation of enantiopure sulfoxides and remains a widely used method for accessing these compounds with high optical purity.[2] The strategy is based on the nucleophilic substitution of a diastereomerically pure menthyl sulfinate ester with an organometallic reagent, such as a Grignard or organolithium reagent. The reaction proceeds with complete inversion of configuration at the sulfur atom.

Experimental Protocol: Synthesis of (S)-(-)-Menthyl p-toluenesulfinate

This procedure is adapted from the method described by Solladié and coworkers, which allows for in-situ epimerization to maximize the yield of the desired diastereomer.[1][3]

-

Preparation of p-Toluenesulfinyl Chloride: In a dry, 250-mL, three-necked, round-bottomed flask equipped with a nitrogen inlet and a magnetic stirring bar, place 65 g (40 mL, 0.55 mol) of thionyl chloride. While stirring under a nitrogen atmosphere, add 35.6 g (0.200 mol) of anhydrous sodium p-toluenesulfinate in portions over approximately 1 hour. The solution will develop a yellow-green color as sulfur dioxide is evolved. After the addition is complete, heat the mixture to 80°C for 1 hour. Remove the excess thionyl chloride by distillation under reduced pressure. The crude p-toluenesulfinyl chloride is used in the next step without further purification.

-

Esterification: Dissolve the crude p-toluenesulfinyl chloride in 150 mL of anhydrous diethyl ether. Cool the resulting suspension in an ice bath and add a solution of 31.3 g (0.200 mol) of (-)-menthol in 25 mL of pyridine over about 2 minutes. Allow the mixture to stir overnight.

-

Work-up and Crystallization: Add 70 g of ice to the reaction mixture. Separate the layers and extract the aqueous layer with one 100-mL portion of ether. Combine the ethereal solutions and wash three times with 50-mL portions of 20% aqueous hydrochloric acid. Dry the organic layer with a mixture of anhydrous sodium sulfate and potassium carbonate. Filter the drying agents and evaporate the solvent under reduced pressure to yield the crude menthyl p-toluenesulfinate as a mixture of diastereomers.

-

Diastereomeric Enrichment: Dissolve the crude product in 1.2 volumes of reagent-grade acetone at room temperature. Add a catalytic amount of hydrochloric acid to facilitate epimerization. Cool the solution to -20°C to induce crystallization of the less soluble (S)-(-)-diastereomer. The crystallization process can be repeated to obtain diastereomerically pure (S)-(-)-menthyl p-toluenesulfinate.[4]

Experimental Protocol: Synthesis of (R)-Methyl Phenyl Sulfoxide

-

To a solution of diastereomerically pure (S)-(-)-menthyl p-toluenesulfinate (1.0 equiv) in anhydrous diethyl ether at -78°C under a nitrogen atmosphere, add a solution of phenylmagnesium bromide (1.1 equiv) in diethyl ether dropwise.

-

Allow the reaction mixture to stir at -78°C for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the enantiomerically pure (R)-methyl phenyl sulfoxide.

The Kagan-Modena Asymmetric Sulfoxidation (1984)

A pivotal moment in the history of aryl sulfoxide synthesis arrived in 1984 when the research groups of Henri Kagan and Giorgio Modena independently reported the adaptation of the Sharpless asymmetric epoxidation catalyst for the enantioselective oxidation of prochiral sulfides.[5] This method utilizes a chiral titanium complex, typically formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET), with a hydroperoxide as the terminal oxidant.

The original Kagan protocol involved a stoichiometric amount of the titanium complex, but a catalytic version was soon developed.[5] The key to achieving high enantioselectivity in the Kagan modification was the addition of one equivalent of water to the catalyst system. The Modena protocol, on the other hand, employed an excess of diethyl tartrate.[5]

Experimental Protocol: Kagan-Modena Asymmetric Sulfoxidation of Thioanisole

This protocol is a representative example of the Kagan methodology.

-

Catalyst Preparation: In a dry, nitrogen-flushed flask, dissolve (+)-diethyl tartrate (2.0 mmol) in 10 mL of dichloromethane at room temperature. To this solution, add titanium(IV) isopropoxide (1.0 mmol) with stirring. After 5 minutes, add water (1.0 mmol) and stir for an additional 20 minutes.

-

Oxidation: Cool the catalyst solution to -20°C. In a separate flask, dissolve thioanisole (1.0 mmol) in 5 mL of dichloromethane. Add the thioanisole solution to the catalyst mixture.

-

Slowly add a solution of cumene hydroperoxide (1.1 mmol) in dichloromethane to the reaction mixture over 1 hour, maintaining the temperature at -20°C.

-

Stir the reaction at -20°C for the time required for complete conversion of the sulfide (typically monitored by TLC).

-

Work-up: Add a few drops of water to the reaction mixture and stir for 1 hour at room temperature to precipitate the titanium species. Filter the mixture through a pad of celite and wash the filter cake with dichloromethane.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude methyl phenyl sulfoxide by column chromatography on silica gel to determine the yield and enantiomeric excess.

Oxidation with Chiral Oxaziridines (Davis' Reagents)

In the 1980s, Franklin A. Davis and his group introduced N-sulfonyloxaziridines, now commonly known as Davis' reagents, as powerful and selective oxidizing agents.[6][7] These reagents, particularly the chiral versions derived from camphor, are highly effective for the asymmetric oxidation of sulfides to sulfoxides.[8] The reaction proceeds via a simple oxygen atom transfer from the oxaziridine to the sulfide. One of the key advantages of this method is the high level of predictability of the stereochemical outcome.

Experimental Protocol: Asymmetric Oxidation of Thioanisole using a Camphor-Derived Oxaziridine

-

Dissolve thioanisole (1.0 mmol) in chloroform (10 mL) in a round-bottom flask.

-

Add a solution of (+)-(camphorsulfonyl)oxaziridine (1.1 mmol) in chloroform (10 mL) to the sulfide solution at room temperature.

-

Stir the reaction mixture at room temperature until the sulfide is completely consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the sulfoxide from the sulfonimine byproduct.

Vanadium-Catalyzed Asymmetric Sulfoxidation

The use of vanadium complexes as catalysts for asymmetric sulfoxidation has emerged as a powerful alternative to the titanium-based systems.[9][10] Chiral Schiff base ligands are commonly employed in combination with a vanadium source, such as vanadyl acetylacetonate [VO(acac)₂], and hydrogen peroxide is typically used as the environmentally benign terminal oxidant.[11][12] These systems can achieve high yields and enantioselectivities under mild reaction conditions.

Experimental Protocol: Vanadium-Catalyzed Asymmetric Sulfoxidation of Thioanisole

-

Catalyst Preparation: In a flask, dissolve the chiral Schiff base ligand (0.015 mmol) and vanadyl acetylacetonate (0.01 mmol) in chloroform (5 mL) and stir for 30 minutes at room temperature.

-

Oxidation: Cool the catalyst solution to 0°C. Add thioanisole (1.0 mmol) to the solution.

-

Add 30% aqueous hydrogen peroxide (1.1 mmol) dropwise to the reaction mixture over a period of 1 hour.

-

Stir the reaction at 0°C until the starting sulfide is consumed (monitored by TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Separate the layers and extract the aqueous layer with chloroform.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to determine the yield and enantiomeric excess.

Biocatalytic Asymmetric Sulfoxidation

Enzymes, with their inherent chirality and high selectivity, offer an attractive green chemistry approach to the synthesis of enantiopure sulfoxides.[3][13] Monooxygenases, such as cyclohexanone monooxygenase (CHMO), and peroxidases have been successfully employed for the asymmetric oxidation of a wide range of aryl sulfides, often with excellent enantioselectivities.[14][15]

Experimental Protocol: Enzymatic Asymmetric Sulfoxidation of Thioanisole

This is a general procedure and specific conditions will vary depending on the enzyme used.

-

In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), add the sulfide substrate (e.g., thioanisole), often dissolved in a water-miscible co-solvent like DMSO to aid solubility.

-

Add the enzyme (either as a purified protein or as whole cells).

-

For monooxygenases, a cofactor regeneration system (e.g., NADPH and a suitable dehydrogenase/substrate system) is required. For peroxidases, a peroxide source (e.g., hydrogen peroxide) is added slowly.

-

Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.

-

Monitor the reaction progress by HPLC or GC.

-

Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extract, concentrate, and purify the sulfoxide by chromatography to determine the yield and enantiomeric excess.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excesses (ee) for the synthesis of representative aryl sulfoxides using the key methodologies described above.

| Method | Substrate | Product | Yield (%) | ee (%) | Reference(s) |

| Andersen Synthesis | Menthyl p-toluenesulfinate + PhMgBr | Phenyl p-tolyl sulfoxide | >90 | >99 | [2] |

| Kagan-Modena Oxidation | Thioanisole | Methyl phenyl sulfoxide | 90 | 89 (R) | [5] |

| p-Tolyl methyl sulfide | p-Tolyl methyl sulfoxide | 85 | 95 (R) | [5] | |

| p-Methoxyphenyl methyl sulfide | p-Methoxyphenyl methyl sulfoxide | 88 | 91 (R) | [5] | |

| Davis' Oxaziridine | Thioanisole | Methyl phenyl sulfoxide | 95 | up to 85 (S) | [8] |

| p-Chlorophenyl methyl sulfide | p-Chlorophenyl methyl sulfoxide | 92 | 70 (S) | [8] | |

| Vanadium-Catalyzed | Thioanisole | Methyl phenyl sulfoxide | 95 | 87 (R) | |

| p-Chlorophenyl methyl sulfide | p-Chlorophenyl methyl sulfoxide | 91 | 96 (R) | [16] | |

| Biocatalytic (CHMO) | Thioanisole | Methyl phenyl sulfoxide | >95 | >99 (R) | [14] |

Visualizing the Synthetic Landscape

The strategic choices in chiral aryl sulfoxide synthesis can be visualized as a branching pathway, starting from a prochiral sulfide or a racemic sulfoxide.

Caption: Major synthetic routes to enantiopure aryl sulfoxides.

The catalytic cycle of the Kagan-Modena oxidation, while complex and subject to ongoing investigation, is generally believed to involve the formation of a chiral titanium-peroxo species as the active oxidant.

Caption: Proposed catalytic cycle for the Kagan-Modena oxidation.

Conclusion

The synthesis of aryl sulfoxides has undergone a remarkable transformation from its early beginnings. The foundational work of Andersen provided a robust, albeit stoichiometric, route to enantiopure compounds. The subsequent development of catalytic asymmetric methods, pioneered by Kagan and Modena, and further refined with vanadium and other metal catalysts, has provided more efficient and atom-economical pathways. The advent of biocatalysis and the use of stoichiometric chiral oxidants like Davis' reagents have further expanded the synthetic chemist's toolbox. The methods detailed in this guide represent the cornerstones of aryl sulfoxide synthesis, each with its own advantages and limitations. The continued development of novel catalytic systems promises to further enhance our ability to synthesize these valuable chiral building blocks with ever-increasing efficiency and selectivity, paving the way for new discoveries in drug development and materials science.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Davis oxidation - Wikipedia [en.wikipedia.org]

- 7. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vanadium-catalyzed Enantioselective Sulfoxidation of Methyl Aryl Sulfides with Hydrogen Peroxide as Terminal Oxidant | Semantic Scholar [semanticscholar.org]

- 9. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]

- 10. Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium-Salan System [organic-chemistry.org]

- 11. (1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate 98 91796-57-5 [sigmaaldrich.com]

- 12. youtube.com [youtube.com]

- 13. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]

- 14. researchgate.net [researchgate.net]

- 15. Unconventional Biocatalytic Approaches to the Synthesis of Chiral Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enantioselective Sulfoxidation [organic-chemistry.org]

Spectroscopic and Synthetic Profile of p-Bromophenyl Alkyl Sulfoxides: A Technical Guide

Introduction

Aryl sulfoxides are a pivotal class of organic compounds, serving as crucial intermediates in organic synthesis and as key structural motifs in various pharmaceuticals and agrochemicals. The presence of a stereogenic sulfur center and the unique electronic properties of the sulfoxide group make these molecules highly valuable. This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for p-bromophenyl alkyl sulfoxides, using 1-Bromo-4-(methylsulfinyl)benzene as a case study.

Physicochemical and Spectroscopic Data

The data presented below is for the representative compound, 1-Bromo-4-(methylsulfinyl)benzene.

Table 1: Physicochemical Properties of 1-Bromo-4-(methylsulfinyl)benzene

| Property | Value |

| CAS Number | 934-71-4 |

| Molecular Formula | C₇H₇BrOS |

| Molecular Weight | 219.10 g/mol |

| Appearance | Typically a white to off-white solid |

| SMILES | CS(=O)c1ccc(Br)cc1 |

| InChI Key | MPOPDYTWAYBUOD-UHFFFAOYSA-N |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of 1-Bromo-4-(methylsulfinyl)benzene

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~ 7.7 - 7.8 | Doublet | 2 x Ar-H (ortho to -SOCH₃) |

| ¹H NMR | ~ 7.6 - 7.7 | Doublet | 2 x Ar-H (ortho to Br) |

| ¹H NMR | ~ 2.7 | Singlet | 3H, -SOCH₃ |

| ¹³C NMR | ~ 145 | Singlet | Ar-C (ipso, attached to -SOCH₃) |

| ¹³C NMR | ~ 132 | Singlet | Ar-C (ortho to Br) |

| ¹³C NMR | ~ 125 | Singlet | Ar-C (ortho to -SOCH₃) |

| ¹³C NMR | ~ 125 | Singlet | Ar-C (ipso, attached to Br) |

| ¹³C NMR | ~ 44 | Singlet | -SOC H₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The assignments are based on typical values for similar structures.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data of 1-Bromo-4-(methylsulfinyl)benzene

| Technique | Key Absorptions / Fragments | Interpretation |

| IR Spectroscopy | ~ 1040 - 1060 cm⁻¹ (strong) | S=O stretching vibration |

| IR Spectroscopy | ~ 3000 - 3100 cm⁻¹ (weak) | Aromatic C-H stretching |

| IR Spectroscopy | ~ 1580, 1470 cm⁻¹ (medium) | Aromatic C=C stretching |

| Mass Spectrometry (EI) | m/z ~ 218/220 | Molecular ion peak ([M]⁺, [M+2]⁺) due to bromine isotopes |

| Mass Spectrometry (EI) | m/z ~ 203/205 | Fragment corresponding to loss of methyl group |

| Mass Spectrometry (EI) | m/z ~ 139 | Fragment corresponding to loss of Br |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of aryl sulfoxides.

Synthesis: Oxidation of 1-Bromo-4-(methylthio)benzene

A common method for the synthesis of aryl sulfoxides is the selective oxidation of the corresponding aryl sulfide.

Materials:

-

1-Bromo-4-(methylthio)benzene

-

Hydrogen peroxide (30% aqueous solution)

-

Acetic acid

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-Bromo-4-(methylthio)benzene (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into cold water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 1-Bromo-4-(methylsulfinyl)benzene by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).

-

Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.

Infrared (IR) Spectroscopy:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands, particularly the strong S=O stretch.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and spectroscopic analysis.

Caption: Synthetic workflow for 1-Bromo-4-(methylsulfinyl)benzene.

A Technical Guide to the Preliminary Biological Activity Screening of 1-Bromo-4-(isopropylsulfinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a review of publicly accessible scientific literature reveals a lack of specific data regarding the biological activity of 1-Bromo-4-(isopropylsulfinyl)benzene. This document, therefore, serves as a comprehensive technical guide proposing a standardized, hypothetical workflow for the preliminary biological screening of this novel compound. The experimental protocols and data presented herein are illustrative and intended to provide a framework for future research.

Introduction

This compound is an organosulfur compound whose biological potential has yet to be characterized. The preliminary screening of novel chemical entities is a critical first step in the drug discovery pipeline, aiming to identify potential therapeutic activities and liabilities. This guide outlines a multi-pronged approach for the initial biological evaluation of this compound, encompassing cytotoxicity, antimicrobial activity, and enzyme inhibition assays.

Cytotoxicity Screening: The MTT Assay

A fundamental aspect of preliminary screening is to assess the cytotoxic potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[1][2] This assay quantifies the metabolic activity of cells, which is generally proportional to the number of viable cells.[1] The principle involves the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in living cells.[2]

Experimental Protocol: MTT Assay

This protocol is designed for adherent human cancer cell lines in a 96-well plate format.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[3]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom sterile plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Add 100 µL of this suspension to each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).[2]

-

Incubation: Incubate the plate for 48 hours under the same conditions.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]

-

Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[4]

-

Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[3][4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Hypothetical Cytotoxicity Data

| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) for this compound |

| A549 | Lung Carcinoma | 45.2 |

| MCF-7 | Breast Adenocarcinoma | 28.7 |

| HeLa | Cervical Carcinoma | 63.1 |

| HepG2 | Hepatocellular Carcinoma | > 100 |

Antimicrobial Activity Screening

The increasing prevalence of antibiotic resistance necessitates the search for new antimicrobial agents. A preliminary screening of novel compounds for activity against a panel of pathogenic bacteria and fungi is a crucial step in this endeavor. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Experimental Protocol: Broth Microdilution

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

This compound (stock solution in DMSO)

-

Sterile 96-well U-bottom plates

-

Bacterial and fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotics (e.g., Ampicillin, Fluconazole)

-

Spectrophotometer or nephelometer

Procedure:

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth (CAMHB or RPMI). The typical concentration range for screening is 0.25 to 128 µg/mL.

-

Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).[7] Dilute this standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the diluted inoculum to each well of the plate containing the serially diluted compound.

-

Controls: Include a positive control well (inoculum with a standard antibiotic), a negative/sterility control well (broth only), and a growth control well (inoculum in broth with DMSO vehicle).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[8]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Hypothetical Antimicrobial Activity Data

| Organism | Type | Hypothetical MIC (µg/mL) for this compound |

| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 32 |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | > 128 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | > 128 |

| Candida albicans (ATCC 90028) | Fungus (Yeast) | 64 |

Enzyme Inhibition Screening

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[9] Screening a novel compound against a panel of key enzymes can uncover potential mechanisms of action and therapeutic targets. Protein kinases are a major class of drug targets, particularly in oncology, as they play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival.[10][11]

Experimental Protocol: General In Vitro Kinase Assay

This protocol provides a general framework for a spectrophotometric kinase assay.

Materials:

-

Purified recombinant protein kinase (e.g., a receptor tyrosine kinase)

-

Specific peptide substrate for the kinase

-

This compound (stock solution in DMSO)

-

Kinase assay buffer

-

Adenosine triphosphate (ATP)

-

ADP-Glo™ Kinase Assay kit (or similar detection system)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer from the DMSO stock.

-

Assay Setup: To the wells of a 96-well plate, add the diluted test compound or a vehicle control.[12]

-

Enzyme and Substrate Addition: Add the kinase and its specific peptide substrate to each well.

-

Pre-incubation: Incubate the plate at room temperature for approximately 15-30 minutes to allow the compound to bind to the enzyme.[13]

-

Reaction Initiation: Start the kinase reaction by adding ATP to each well. Incubate for a predetermined time (e.g., 60 minutes) at 30°C.[12]

-

Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like ADP-Glo™, following the manufacturer's instructions. This typically involves a second enzymatic reaction that converts ADP to ATP, which then drives a luciferase reaction, producing light.

-

Measurement: Measure the luminescence of each well using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Hypothetical Enzyme Inhibition Data

| Enzyme Target | Enzyme Class | Hypothetical IC₅₀ (µM) for this compound |

| EGFR | Receptor Tyrosine Kinase | 15.8 |

| SRC | Non-receptor Tyrosine Kinase | 52.3 |

| CDK2 | Cyclin-dependent Kinase | > 100 |

Visualizations: Workflows and Pathways

Overall Experimental Workflow

Caption: Proposed workflow for the preliminary biological screening of a novel compound.

Hypothetical Target Signaling Pathway

Caption: A generic RTK signaling pathway as a hypothetical target for inhibition.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

1-Bromo-4-(isopropylsulfinyl)benzene: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of 1-Bromo-4-(isopropylsulfinyl)benzene. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar molecules and established principles of organic chemistry to provide a robust predictive assessment. Detailed experimental protocols for determining these properties are also presented to guide researchers in their laboratory work.

Core Compound Properties

| Property | Predicted Value/Information | Rationale/Reference |

| Molecular Formula | C₉H₁₁BrOS | Based on chemical structure |

| Molecular Weight | 247.15 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | The related compound, 1-Bromo-4-propylbenzene, is a liquid, but the polar sulfoxide group is expected to increase the melting point. |

| Solubility in Water | Low to negligible | Aromatic compounds and sulfoxides with alkyl chains generally exhibit poor water solubility.[1][2][3] |

| Solubility in Organic Solvents | Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform). Moderately soluble in less polar solvents like ethers and esters. Sparingly soluble in nonpolar solvents (e.g., hexane). | The polar sulfinyl group will enhance solubility in polar organic solvents.[4][5] Dimethyl sulfoxide (DMSO) is a well-known polar aprotic solvent that is miscible with a wide range of organic compounds.[2][6] |

Stability Profile

The stability of this compound is dictated by the chemical reactivity of the sulfoxide and the brominated aromatic ring.

| Stability Parameter | Predicted Stability and Potential Degradation Pathways | Rationale/Reference |

| Thermal Stability | Sulfoxides can undergo thermal elimination at elevated temperatures to form an alkene and a sulfenic acid.[7] The presence of the aromatic ring may influence this decomposition pathway. S-Methylcysteine sulfoxide has been shown to be thermolabile.[8] | |

| Photostability | Aromatic sulfoxides can exhibit photochemical reactivity, including racemization at the sulfur center and C-S bond cleavage.[9] However, some aromatic sulfoxides have shown high photochemical stability.[10][11] Exposure to UV light may also lead to cleavage of the carbon-bromine bond.[4] | |

| Hydrolytic Stability | Generally stable under neutral pH conditions. Susceptible to hydrolysis under strong acidic or basic conditions, although this is typically slow for sulfoxides.[4][12] | |

| Oxidative Stability | The sulfoxide group is susceptible to oxidation to the corresponding sulfone, 1-Bromo-4-(isopropylsulfonyl)benzene, in the presence of oxidizing agents.[4][13] | |

| Reductive Stability | Sulfoxides can be reduced back to the corresponding sulfide, 1-Bromo-4-(isopropylsulfanyl)benzene.[7] |

Experimental Protocols

The following sections detail standardized experimental procedures that can be adapted to determine the solubility and stability of this compound.

Solubility Determination

A qualitative and semi-quantitative approach to solubility determination is often employed in early-stage research.

Protocol for Qualitative Solubility Testing:

-

Preparation: Add approximately 1-5 mg of this compound to a small test tube.

-

Solvent Addition: Add 0.1 mL of the desired solvent (e.g., water, ethanol, dichloromethane, hexane) to the test tube.

-

Observation: Vigorously agitate the mixture for 1-2 minutes.

-

Assessment: Visually inspect the solution for the presence of undissolved solid.

-

Incremental Addition: If the solid has not dissolved, add additional 0.1 mL aliquots of the solvent, with agitation after each addition, up to a total volume of 1 mL.

-

Classification:

-

Very Soluble: Dissolves completely in 0.1 mL of solvent.

-

Soluble: Dissolves completely after the addition of up to 0.5 mL of solvent.

-

Sparingly Soluble: Dissolves completely after the addition of up to 1 mL of solvent.

-

Insoluble: Does not dissolve completely after the addition of 1 mL of solvent.

-

A more quantitative determination can be achieved using techniques like the shake-flask method followed by HPLC or UV-Vis analysis.[14]

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[15][16]

General Protocol for Forced Degradation:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.

-

Photodegradation: Expose the stock solution in a photochemically transparent container to a light source compliant with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. The percentage of the parent compound remaining and the formation of any degradation products should be monitored.[4][17][18]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

Caption: Workflow for qualitative solubility determination.

Caption: General workflow for forced degradation stability studies.

Caption: Potential degradation pathways of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]

- 3. CAS 586-61-8: 1-Bromo-4-isopropylbenzene | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Sulfoxide - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Blue Light District: Sulfide Photooxidation - ChemistryViews [chemistryviews.org]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]

- 17. enamine.net [enamine.net]

- 18. creative-bioarray.com [creative-bioarray.com]

Unlocking the Therapeutic Potential of Substituted Sulfinylbenzene Compounds: A Technical Guide to Emerging Research Areas

For Researchers, Scientists, and Drug Development Professionals

The sulfinyl group, a chiral sulfur-containing functional group, is a cornerstone in modern medicinal chemistry. Substituted sulfinylbenzene compounds, in particular, have garnered significant attention due to their diverse pharmacological activities and presence in blockbuster drugs. This technical guide provides an in-depth exploration of promising research avenues for this versatile chemical scaffold, focusing on neuroinflammation, oncology, and the development of novel enzyme inhibitors. Detailed experimental methodologies, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further investigation and drug discovery efforts in this dynamic field.

Neuroinflammation and Neuroprotection: A New Frontier for Sulfinylbenzene Derivatives

Chronic neuroinflammation is a key pathological feature of neurodegenerative diseases such as Parkinson's and Alzheimer's. Substituted sulfinylbenzene compounds are emerging as potent modulators of inflammatory signaling pathways in the central nervous system, offering a promising therapeutic strategy.

Targeting the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of pro-inflammatory cytokine production and cellular stress responses.[1][2] Dysregulation of this pathway is implicated in the neuroinflammatory cascade. Certain substituted sulfinylbenzene derivatives have shown potential to inhibit key kinases within this pathway, thereby reducing the production of inflammatory mediators.

Below is a diagram illustrating the p38 MAPK signaling cascade and a hypothetical point of intervention for a sulfinylbenzene-based inhibitor.

Quantitative Data on Neuroprotective and Anti-inflammatory Activity

Several studies have quantified the neuroprotective and anti-inflammatory effects of novel sulfoxide derivatives. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected compounds in relevant in vitro models.

| Compound Class | Model System | Endpoint | IC50 (µM) | Reference |

| (E)-3,4-diacetoxystyryl sulfoxides | BV2 microglial cells | LPS-induced NO production | 6.3 - 9.9 | [3][4] |

| Modafinil Derivatives (sulfoxides) | BV2 microglial cells | LPS-induced nitrite production | >10 (for most) | [5][6] |

| Isonicotinates | Human blood cells | ROS production | 1.42 ± 0.1 | [7] |

Oncology: Targeting Cancer-Associated Signaling Cascades

The unique physicochemical properties of the sulfinyl group make it an attractive pharmacophore for the design of novel anticancer agents. Research has focused on the development of sulfinylbenzene derivatives that can modulate signaling pathways critical for tumor growth and survival.

Modulation of the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a common feature in many cancers.[8][9] Some sulfinylbenzene-containing molecules, such as derivatives of the non-steroidal anti-inflammatory drug (NSAID) sulindac, have been shown to interfere with this pathway.[10][11]

The following diagram depicts the PI3K/AKT/mTOR signaling pathway and highlights potential points of inhibition.

Quantitative Data on Anticancer Activity

The anticancer potential of sulindac and its derivatives has been extensively studied. The table below presents IC50 values for these compounds against various cancer cell lines.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Sulindac Sulfide | Lung adenocarcinoma | Growth inhibition | 44 - 52 | [11] |

| Sulindac Sulfide Amide (SSA) | Lung adenocarcinoma | Growth inhibition | 2 - 5 | [11] |

| Sulindac Sulfide | Colon tumor cells | Growth inhibition | - | [12] |

| Exisulind (Sulindac Sulfone) | Various tumor cells | Apoptosis induction | - | [13] |

| CP-461 (Sulindac analog) | In vitro tumor models | Apoptosis induction | ~100-fold more potent than exisulind | [13] |

Experimental Protocols

General Procedure for the Asymmetric Synthesis of an Aryl Sulfoxide

This protocol is a representative method for the enantioselective oxidation of an aryl sulfide to a chiral aryl sulfoxide, a key step in the synthesis of many bioactive molecules.[14][15]

Materials:

-

Aryl sulfide (1.0 equiv)

-

Chiral ligand (e.g., (S)-(-)-2-(N-3,5-diiodosalicyliden)amino-3,3-dimethyl-1-butanol) (1.5 mol%)

-

Vanadium(IV) oxide acetylacetonate [VO(acac)2] (1.0 mol%)

-

Aqueous hydrogen peroxide (H2O2, 30%) (1.1 equiv)

-

Dichloromethane (CH2Cl2)

-

Methanol (MeOH)

Procedure:

-

To a flame-dried round-bottomed flask under a nitrogen atmosphere, add the chiral ligand and VO(acac)2.

-

Add CH2Cl2 and stir the mixture at room temperature until a homogeneous solution is formed.

-

Cool the solution to 0 °C in an ice bath.

-

Add the aryl sulfide to the reaction mixture.

-

Slowly add the aqueous H2O2 dropwise over 10 minutes.

-

Stir the reaction mixture at 0 °C for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched aryl sulfoxide.

-

Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Protocol for an In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a substituted sulfinylbenzene compound against a target enzyme, such as a protein kinase.[16]

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Test compound (substituted sulfinylbenzene derivative) dissolved in dimethyl sulfoxide (DMSO)

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors like MgCl2 and ATP)

-

Positive control inhibitor

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Include control wells containing:

-

Enzyme and substrate without inhibitor (100% activity).

-

Substrate only (background).

-

Enzyme and substrate with the positive control inhibitor.

-

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Workflow for Sulfinylbenzene-Based Drug Discovery

The discovery and development of novel drugs based on the substituted sulfinylbenzene scaffold typically follows a structured workflow, from initial hit identification to preclinical evaluation.

Future Directions and Unexplored Research Areas

While significant progress has been made, several areas within the field of substituted sulfinylbenzene chemistry remain ripe for exploration:

-

Modulators of Protein-Protein Interactions (PPIs): The chiral and three-dimensional nature of the sulfinyl group makes it an ideal scaffold for designing molecules that can disrupt or stabilize PPIs, which are often considered challenging drug targets.[17]

-

Covalent Inhibitors: The sulfinyl group can be incorporated into warheads for covalent inhibitors, offering a strategy for achieving high potency and prolonged duration of action.

-

Novel Asymmetric Synthesis Methodologies: The development of more efficient, scalable, and environmentally friendly methods for the asymmetric synthesis of chiral sulfoxides is an ongoing challenge and a critical area of research.[18]

-

Targeting Underexplored Biological Pathways: The application of substituted sulfinylbenzene compounds to a wider range of biological targets and signaling pathways associated with diseases such as metabolic disorders, fibrosis, and rare genetic conditions represents a significant opportunity for innovation.

References

- 1. BIOCARTA_P38MAPK_PATHWAY [gsea-msigdb.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NSAID sulindac and its analog bind RXRalpha and inhibit RXRalpha-dependent AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel sulindac derivative inhibits lung adenocarcinoma cell growth through suppression of Akt/mTOR signaling and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulindac and its derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Enantioselective Sulfoxidation [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of Adrafinil and Modafinil - [www.rhodium.ws] [erowid.org]

Navigating the Uncharted: A Technical Safety and Handling Guide for 1-Bromo-4-(isopropylsulfinyl)benzene

Compound Identification and Assumed Hazard Profile

1-Bromo-4-(isopropylsulfinyl)benzene is an organosulfur compound containing a benzene ring substituted with a bromine atom and an isopropylsulfinyl group. While specific hazard classifications are not established, based on related structures, it is prudent to handle this compound as potentially hazardous.

Assumed GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Physical and Chemical Properties (Predicted)

Quantitative data for this compound is largely unavailable. The following table presents data for a structurally similar compound, 1-Bromo-4-isopropylbenzene, to provide a general understanding of its physical state.

| Property | Value (for 1-Bromo-4-isopropylbenzene) |

| Molecular Formula | C9H11Br |

| Molecular Weight | 199.09 g/mol [1][2] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 218.7 °C |

| Flash Point | >100 °C[3] |

| Density | 1.3145 g/cm³ at 20 °C |

| Water Solubility | Insoluble |

Personal Protective Equipment (PPE) and Engineering Controls

Given the assumed hazards, stringent adherence to personal and environmental protection is paramount.

| Control | Specification |

| Engineering Controls | Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible.[4][5] |

| Eye and Face Protection | Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[5] |

| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®) should be worn. Inspect gloves for any signs of degradation or perforation before use. |

| Skin and Body Protection | A flame-retardant lab coat, fully buttoned, is required. For operations with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |

| Respiratory Protection | If working outside of a fume hood or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

Handling and Storage Protocols

Experimental Workflow for Safe Handling:

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

First Aid and Emergency Procedures

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |

Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

Disposal Considerations

All waste materials, including contaminated absorbents and disposable PPE, should be considered hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[7]

Logical Relationship for Hazard Mitigation

The following diagram illustrates the logical steps for mitigating risks associated with handling this compound.

References

Methodological & Application

Application Notes and Protocols: 1-Bromo-4-(isopropylsulfinyl)benzene as a Chiral Ligand in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as illustrative examples. As of the current date, there is a notable absence of published literature specifically detailing the use of 1-Bromo-4-(isopropylsulfinyl)benzene as a chiral ligand in asymmetric synthesis. The methodologies and data presented herein are hypothetical, based on established principles of asymmetric catalysis and analogous results reported for other chiral sulfoxide ligands. These notes are intended to serve as a foundational guide for researchers interested in exploring the potential of this and similar chiral sulfoxide ligands.

Introduction

Chiral sulfoxides have emerged as a versatile class of ligands in transition metal-catalyzed asymmetric synthesis.[1] Their unique stereoelectronic properties, stemming from the stereogenic sulfur center, allow for effective enantiodiscrimination in a variety of chemical transformations. The sulfinyl group can coordinate to a metal center through either the sulfur or oxygen atom, providing conformational flexibility that can be tuned to optimize enantioselectivity.[1]

This compound is a chiral ligand featuring a stereogenic sulfoxide and a functionalizable bromo group on an aromatic ring. The presence of the bromo moiety offers a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the ligand to be anchored to a solid support or incorporated into more complex molecular architectures. This document outlines the potential application of enantiopure this compound as a chiral ligand in palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone reaction in the formation of stereogenic carbon centers.

Synthesis of Enantiopure (R)-1-Bromo-4-(isopropylsulfinyl)benzene

The most established method for the synthesis of enantiopure aryl sulfoxides is the Andersen synthesis. This method involves the diastereoselective reaction of a Grignard reagent with a chiral sulfinate ester, such as (-)-menthyl p-toluenesulfinate, proceeding with complete inversion of configuration at the sulfur atom. A plausible synthetic route to (R)-1-Bromo-4-(isopropylsulfinyl)benzene is outlined below.

Caption: Plausible Andersen synthesis route for the target chiral ligand.

Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed AAA is a powerful method for the construction of C-C, C-N, and C-O bonds. The use of chiral ligands allows for the enantioselective formation of these bonds. Chiral sulfoxide ligands can effectively control the stereochemical outcome by creating a chiral environment around the palladium center in the key π-allyl intermediate.

General Reaction